O-(3-Methylsulfanyl-propyl)-hydroxylamine

Description

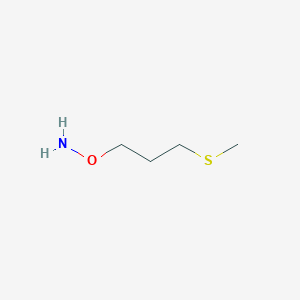

Structure

3D Structure

Properties

IUPAC Name |

O-(3-methylsulfanylpropyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-7-4-2-3-6-5/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPHAJCZGHIQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of O 3 Methylsulfanyl Propyl Hydroxylamine

Structural Formula and Molecular Weight

The chemical structure of O-(3-Methylsulfanyl-propyl)-hydroxylamine consists of a propyl chain with a methylsulfanyl (also known as methylthio) group at the 3-position, which is in turn connected to the oxygen atom of a hydroxylamine (B1172632) moiety.

The molecular formula for this compound is C₄H₁₁NOS. Based on this formula, the calculated molecular weight is 121.20 g/mol .

Physicochemical Properties

Specific, experimentally determined physicochemical properties such as boiling point, melting point, and density are not widely reported. However, based on its molecular weight and the presence of a polar amine group and a thioether linkage, it is expected to be a liquid at room temperature with a boiling point likely above 150 °C. The presence of the amine group would allow it to form salts with acids, which would be water-soluble solids.

Interactive Data Table: Estimated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₁₁NOS |

| Molecular Weight | 121.20 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated >150 °C |

| Solubility | Likely soluble in organic solvents; salts are expected to be water-soluble |

Note: The properties in this table are estimated based on the chemical structure and data for similar compounds, as specific experimental data is not widely available.

Synthesis of O 3 Methylsulfanyl Propyl Hydroxylamine

General Synthetic Approaches

The most common and reliable method for synthesizing O-alkyl hydroxylamines involves the O-alkylation of a protected hydroxylamine (B1172632) derivative with an appropriate alkyl halide, followed by deprotection. organic-chemistry.orgnih.gov A key reagent in this approach is N-hydroxyphthalimide. wikipedia.org This method, an adaptation of the Gabriel synthesis, provides a clean and high-yielding route to the desired alkoxyamine.

Proposed Synthetic Pathway

A likely two-step synthesis for this compound would proceed as follows:

Alkylation of N-Hydroxyphthalimide: The first step involves the reaction of N-hydroxyphthalimide with a suitable 3-methylsulfanyl-propyl halide, such as 1-bromo-3-(methylthio)propane or 1-chloro-3-(methylthio)propane. This is a nucleophilic substitution reaction where the oxygen of N-hydroxyphthalimide displaces the halide. The reaction is typically carried out in the presence of a base (e.g., sodium carbonate or triethylamine) in a polar aprotic solvent like dimethylformamide (DMF). This step yields N-(3-methylsulfanyl-propoxy)phthalimide.

Deprotection: The phthalimide (B116566) protecting group is then removed from the intermediate. This is classically achieved by hydrazinolysis (reaction with hydrazine (B178648) hydrate), which cleaves the phthalimide to yield the free this compound and phthalhydrazide (B32825) as a byproduct. nih.gov Alternatively, more modern methods might employ other aminolysis reagents or acidic hydrolysis to avoid the use of hydrazine. nih.gov

An alternative modern approach could involve the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), which can be alkylated under basic conditions, followed by deprotection with acid, offering a hydrazine-free route. nih.govnih.gov

Applications in Advanced Organic Synthesis

Utilization as Reagents for Introducing Nitrogen-Containing Functional Groups

O-substituted hydroxylamines are well-established as electrophilic aminating agents, enabling the introduction of an unprotected amino group (–NH2). This reactivity stems from the inherent weakness of the N-O bond, which can be cleaved under various conditions to generate a reactive nitrogen species. For instance, reagents like O-pivaloyl hydroxylamine (B1172632) have been used in the directed amination of arenes and in iron-catalyzed reactions with alkenes to produce primary amino alcohols. However, specific examples and detailed research findings on the use of O-(3-Methylsulfanyl-propyl)-hydroxylamine for these transformations are not available in the current literature. The influence of the 3-methylsulfanyl-propyl group on the efficiency, selectivity, and scope of such amination reactions remains an unexplored area of research.

Precursors for Diverse N-Heterocycle Syntheses

The cleavage of the N-O bond in hydroxylamine derivatives is a key strategy for constructing nitrogen-containing heterocycles. Methodologies such as transition-metal-catalyzed cyclizations and radical-mediated processes utilize hydroxylamines as a nitrogen source. For example, O-acyl hydroxylamines can serve as internal oxidants in rhodium-catalyzed annulation reactions to synthesize various N-heterocycles. Similarly, O-cyclopropyl hydroxylamines have been shown to be effective precursors for synthesizing tetrahydroquinolines through a-sigmatropic rearrangement cascade.

While it is plausible that this compound could participate in analogous synthetic routes, there is no specific evidence or published research to confirm its utility as a precursor for N-heterocycles. The synthesis of important heterocyclic structures like pyridines, aziridines, or spirocyclic compounds using this specific reagent has not been reported.

Role as Coupling Additives in Complex Molecule Construction

In certain complex reactions, additives can play a crucial role in facilitating bond formation or controlling selectivity. While hydroxylamine derivatives can be involved as reactants in coupling reactions, their specific function as non-reacting "additives" is not a well-documented role. More commonly, they are active participants, such as in palladium-catalyzed reactions where an O-benzoyl hydroxylamine derivative acts as an oxidizing amino source to construct amino-substituted N-heterocycles. No studies have been found that investigate or demonstrate the use of this compound as a coupling additive to mediate or enhance other chemical transformations.

Formation of Carbon-Nitrogen and Carbon-Oxygen Bonds

The primary application of hydroxylamine derivatives in bond formation revolves around the creation of carbon-nitrogen (C-N) bonds through electrophilic amination. The cleavage of the N-O bond is central to this process. For instance, the reaction of organozinc reagents with O-acyl hydroxylamines, often catalyzed by copper, is a known method for C-N bond formation.

The formation of carbon-oxygen (C-O) bonds using hydroxylamine derivatives is less common. However, some transformations, such as the Selectfluor-induced oxygenation of C(sp²)–H bonds in N-substituted anilines using N-hydroxyphthalimide (a hydroxylamine derivative), result in C-O bond construction. There are currently no specific studies or data tables available that describe the application of this compound in either C-N or C-O bond-forming reactions.

Catalytic and Mediatory Roles in Organic Transformations

While hydroxylamines are typically consumed as stoichiometric reagents, some processes hint at mediatory or catalytic roles. For example, hydroxylamine can be used to generate hydrogen peroxide in situ, which then participates in catalytic oxidation processes. Furthermore, certain hydroxylamine derivatives are used in conjunction with transition metal catalysts, where they are essential for the catalytic cycle, often as an oxidant or a source of the nitrogen atom. However, a direct catalytic or mediatory role for this compound itself has not been described in the scientific literature.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the electronic properties of molecules, such as energies, electron densities, and orbital shapes.

For O-(3-Methylsulfanyl-propyl)-hydroxylamine, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. By calculating the distribution of electron density, one can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity. For instance, the nucleophilicity of the sulfur atom in the thioether group can be assessed through Bader charge analysis, which partitions the total electron density among the atoms in the molecule. nih.gov A more negative charge on the sulfur atom would suggest a higher nucleophilicity. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) of a molecule maps its energy as a function of its geometry, revealing the most stable conformations (local and global minima) and the energy barriers between them.

For this compound, the flexibility of the propyl chain allows for several possible conformers. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization, would be necessary to identify the low-energy structures. The relative energies of these conformers determine their population at a given temperature. Studies on related molecules like n-propanethiol have shown that the rotation around C-C and C-S bonds leads to multiple stable conformers, such as anti and gauche arrangements. rsc.orgrsc.org A similar analysis for this compound would involve exploring the dihedral angles along the C-C-C, C-C-S, and C-O-N backbones.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (C1-C2-C3-S, C2-C3-S-C4, C3-S-C4-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | gauche, anti, anti | 0.00 | 45.2 |

| Conformer 2 | anti, anti, anti | 0.52 | 25.1 |

| Conformer 3 | gauche, gauche, anti | 1.15 | 10.3 |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling involves the computational investigation of the mechanism of a chemical reaction. This includes identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, a key reaction would be its behavior as a nucleophile. For example, its reaction with an electrophile could proceed via attack from the nitrogen of the hydroxylamine (B1172632) group or the sulfur of the thioether. wikipedia.orgmasterorganicchemistry.com Computational modeling can determine the activation barriers for both pathways, predicting the likely site of reaction. The search for transition state structures is a critical part of this analysis, often employing methods like the synchronous transit-guided quasi-Newton (STQN) method. Recent studies have highlighted the use of hydroxylamine derivatives in nitrene transfer reactions, which could be a potential reaction pathway to explore computationally for this molecule. rsc.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes and interactions with other molecules, including solvents or biological macromolecules. mdpi.com

An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its environment. The simulation could show the formation and breaking of hydrogen bonds between the hydroxylamine group and water molecules. Furthermore, simulations could be used to study the aggregation behavior of the molecule or its interaction with a surface or a protein binding site. mdpi.com The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of MD simulations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these orbitals are key to understanding reactivity.

For this compound, FMO analysis would provide insights into its nucleophilic and electrophilic character. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). nih.gov The location of the HOMO and LUMO densities on the molecule can predict the most likely sites for reaction. For a thioether-containing hydroxylamine, it would be important to determine whether the HOMO is localized on the sulfur atom, the nitrogen atom, or is delocalized over the molecule. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.

Hypothetical FMO Properties of this compound

| Molecular Orbital | Energy (eV) | Localization of Electron Density |

|---|---|---|

| HOMO | -9.2 | Primarily on the nitrogen and oxygen atoms of the hydroxylamine group. |

| LUMO | 2.5 | Distributed along the σ* orbitals of the C-S and C-O bonds. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. The MESP provides a color-coded map where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

Advanced Topics and Future Research Directions

Development of Novel Synthetic Pathways for Hydroxylamine (B1172632) Derivatives

The synthesis of O-alkylhydroxylamines has traditionally relied on methods such as the O-alkylation of N-protected hydroxylamines. researchgate.net However, the pursuit of more efficient and versatile synthetic routes is a central theme in modern organic chemistry. Future research is focused on developing novel pathways that offer milder conditions, broader substrate scope, and improved functional group tolerance.

One promising area is the electrophilic amination of alkoxides. For instance, the use of 3-trichloromethyloxaziridine as an N-Boc transferring reagent allows for the smooth conversion of various lithium alkoxides into N-Boc-O-alkylhydroxylamines in good to excellent yields. rsc.org This method presents a new protocol for O-amination that could be adapted for the synthesis of complex hydroxylamine ethers.

Another avenue of exploration is the direct O-alkylation of hydroxylamine equivalents. A notable method involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol-derived methanesulfonates, followed by acidic deprotection. organic-chemistry.org Palladium-catalyzed C-O cross-coupling reactions are also emerging as a powerful tool, enabling the O-arylation of hydroxylamine equivalents like ethyl acetohydroximate with a wide range of aryl halides under mild conditions. organic-chemistry.org Adapting these catalytic systems for O-alkylation with functionalized alkyl halides, such as those required for O-(3-Methylsulfanyl-propyl)-hydroxylamine, is a logical next step.

Recent developments have also highlighted tandem reactions. For example, a palladium-catalyzed process combines the in situ deacetylation of O-benzoyl-N,N-disubstituted hydroxylamines with coupling to tertiary alkyl chlorides, providing access to sterically hindered products. mdpi.com Such innovative strategies could streamline the synthesis of bifunctional hydroxylamines.

| Synthetic Method | Key Reagents/Catalysts | Advantages | Potential for this compound |

| Electrophilic Amination of Alkoxides | 3-Trichloromethyloxaziridine, Lithium Alkoxides | New O-amination protocol, good to excellent yields. rsc.org | Applicable by forming the lithium alkoxide of 3-(methylthio)-1-propanol. |

| Direct O-Alkylation | tert-Butyl N-hydroxycarbamate, Mesylates | Direct preparation from alcohols. organic-chemistry.org | Synthesis from 3-(methylthio)-1-propanol via its mesylate derivative. |

| Pd-Catalyzed C-O Cross-Coupling | Pd catalyst, Ligands (e.g., Xantphos) | Broad substrate scope, mild conditions. organic-chemistry.orgmdpi.com | Potential for direct coupling of a hydroxylamine equivalent with a 3-(methylthio)propyl electrophile. |

| Mitsunobu Reaction | N-Hydroxyphthalimide, Triphenylphosphine, DEAD | One-pot synthesis from alcohols. nih.gov | A direct route starting from 3-(methylthio)-1-propanol. |

Exploration of New Reactivity Modes and Transformations

The dual nucleophilicity of the hydroxylamine group (at both nitrogen and oxygen) allows for diverse reactivity. researchgate.net While reactions like oxime formation are well-established, future research aims to uncover and harness less conventional reactivity modes, particularly for functionalized derivatives like this compound.

Cope-type hydroamination reactions, which are the microscopic reverse of the Cope elimination, represent a metal-free method for the intermolecular hydroamination of alkenes and alkynes. researchgate.netacs.org The reaction of aqueous hydroxylamine with alkynes proceeds in a Markovnikov fashion to yield oximes. acs.org Exploring the participation of the thioether in this compound in intramolecular or directed versions of these reactions could lead to novel heterocyclic structures.

The development of multicomponent reactions involving hydroxylamines is another exciting frontier. A blue-light-promoted multicomponent synthesis has been reported to produce trisubstituted hydroxylamines from 2-nitrosopyridine, aryl diazoacetates, and β-ketoesters. mdpi.com Investigating the incorporation of bifunctional building blocks like this compound into such reactions could rapidly generate molecular complexity.

Furthermore, the N-O bond, with a bond dissociation energy of 55-65 kcal·mol⁻¹, is relatively weak and can be cleaved under certain conditions, opening up pathways for radical reactions or rearrangements. mdpi.com The researchgate.netresearchgate.net-sigmatropic rearrangement of allylic amine N-oxides to form O-allyl trisubstituted hydroxylamines is a notable example. mdpi.comnih.gov The interplay between the thioether and hydroxylamine moieties in this compound under radical or rearrangement conditions is a largely unexplored area that could yield novel transformations.

Asymmetric Synthesis Approaches with Chiral Hydroxylamine Analogs

The introduction of chirality into hydroxylamine derivatives opens the door to asymmetric synthesis, a cornerstone of modern medicinal and materials chemistry. Research is increasingly focused on using chiral hydroxylamines as reagents, catalysts, or building blocks to control stereochemistry.

One major strategy is the catalytic asymmetric reduction of oxime ethers. While traditional methods often use stoichiometric reducing agents, recent advances include nickel-catalyzed asymmetric hydrogenation of oximes to provide chiral N,O-disubstituted hydroxylamines with high enantiomeric excess (ee). nih.gov This approach could be applied to oximes derived from this compound.

Chiral hydroxylamines can also act as nucleophiles in catalytic enantioselective conjugate additions. mdpi.com For example, the organocatalytic aza-Michael reaction of O-benzylhydroxylamine to chalcones, using a chiral diamine catalyst, can produce β-keto hydroxylamines with good stereocontrol. researchgate.net A chiral analog of this compound could similarly be used to synthesize enantioenriched products containing both sulfur and nitrogen functionalities.

The use of chiral N-alkyl-O-acyl hydroxylamines as reagents for the asymmetric α-oxyacylation of ketones is another promising direction. nih.gov This reaction can achieve up to 89% ee, with the steric bulk on the hydroxylamine reagent playing a key role in induction. nih.gov Designing a chiral auxiliary based on the this compound backbone could lead to new asymmetric transformations.

| Asymmetric Strategy | Catalyst/Reagent Type | Outcome | Relevance to this compound |

| Asymmetric Reduction of Oximes | Chiral Nickel or Iridium Complexes | Chiral N,O-disubstituted hydroxylamines. nih.gov | Reduction of an oxime ether derived from the title compound. |

| Catalytic Conjugate Addition | Chiral Organocatalysts (e.g., Cinchona alkaloids) | Enantioenriched β-amino carbonyl compounds. researchgate.net | Use of a chiral analog as a nucleophile to install a stereocenter. |

| Asymmetric α-Oxyacylation | Chiral N-alkyl-O-acyl hydroxylamines | Enantioenriched α-oxyacylated ketones. nih.gov | Development of new chiral reagents based on the compound's scaffold. |

| Asymmetric Hydroaminoxylation | Palladium Catalysis with Chiral Ligands | Chiral allylic N,O-disubstituted hydroxylamines. mdpi.com | Reaction of a diene with an oxime derived from the title compound. |

Integration in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com The integration of hydroxylamine synthesis and transformations into continuous flow systems is a key area for future research, aiming for more efficient and safer industrial production.

The synthesis of hydroxylamine derivatives itself is being adapted for flow processes. For example, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully demonstrated in a continuous-flow microreactor using a Pt/C catalyst, achieving high selectivity and yield. researchgate.netmdpi.com Similarly, the chemoselective amination of alkyl halides with hydroxylamine has been achieved in continuous flow to produce O-alkylhydroxylamines in high yields. vapourtec.com These protocols could be adapted for the continuous production of this compound.

Furthermore, a homogeneous synthesis of hydroxylamine hydrochloride from the acid-catalyzed hydrolysis of nitromethane (B149229) has been developed and validated in a continuous flow reactor, significantly shortening reaction times compared to batch processes. rsc.org This demonstrates the feasibility of producing key hydroxylamine precursors in flow. The unique properties of flow reactors, such as precise control over residence time and temperature, can be leveraged to minimize side reactions and improve the purity of sensitive products like hydroxylamines. mdpi.commdpi.com

Sustainable and Green Chemistry Approaches in Hydroxylamine Synthesis

The principles of green chemistry are increasingly guiding synthetic design, focusing on reducing waste, using less hazardous materials, and improving energy efficiency. For hydroxylamine synthesis, this translates into exploring catalytic methods, using environmentally benign solvents, and developing atom-economical reactions.

A key development is the ketone-mediated electrosynthesis of hydroxylamine from nitrate (B79036) in water. acs.org This method uses a copper-based catalyst to reduce nitrate, while a ketone like cyclopentanone (B42830) captures the hydroxylamine in situ as an oxime, preventing overreduction. The hydroxylamine can then be released, and the ketone regenerated, representing a highly sustainable cycle. acs.org

The use of task-specific ionic liquids is another green approach. Choline peroxydisulfate, for example, serves as an oxidizing ionic liquid for the preparation of N,N-disubstituted hydroxylamines from secondary amines with operational simplicity and high selectivity. organic-chemistry.org

Catalytic reduction of oxime ethers using earth-abundant metal catalysts, such as nickel, instead of stoichiometric borohydrides or precious metals, aligns with green chemistry principles. nih.gov Frustrated Lewis pair-catalyzed hydrogenation of ketoximes is another metal-free approach that provides excellent yields of N,O-disubstituted hydroxylamines. mdpi.com These sustainable methods represent the future of hydroxylamine synthesis, moving away from hazardous reagents and wasteful procedures.

Design of Advanced Materials via Hydroxylamine Chemistry

The hydroxylamine functional group and its derivatives, such as oximes, are versatile handles for creating advanced materials. The reaction of hydroxylamines with aldehydes and ketones to form oxime linkages is a robust and efficient conjugation method. This chemistry is being explored for applications in polymer science and biomaterials.

Hydroxylamine derivatives can be incorporated into polymer backbones or used as cross-linking agents. The formation of oxime-containing hydrogels, for instance, can create materials with dynamic properties, as the oxime linkage can be reversible under certain conditions, leading to self-healing or stimuli-responsive materials.

In the field of bioconjugation, hydroxylamine chemistry provides a tool for the site-specific modification of proteins and other biomolecules. For example, free sulfhydryl groups can be appended to an antibody, which are then modified with linkers that can be deprotected to reveal a hydroxylamine moiety, enabling subsequent conjugation. acs.org This level of control is crucial for developing next-generation antibody-drug conjugates and diagnostic agents. The bifunctional nature of this compound, with its hydroxylamine group for oxime ligation and a thioether for potential metal coordination or further functionalization, makes it an intriguing candidate for the design of novel polymers and functional surfaces.

Emerging Research Avenues for this compound in Synthetic Methodologies

The unique bifunctional structure of this compound suggests several emerging research avenues where it could serve as a valuable synthetic tool.

Bifunctional Linkers in Medicinal Chemistry: The molecule contains a nucleophilic hydroxylamine and a thioether. This makes it an ideal candidate as a bifunctional linker in the development of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates. The hydroxylamine end could be used to form a stable oxime bond with a payload or protein ligand, while the thioether could be oxidized to a sulfoxide (B87167) or sulfone to modulate solubility and cell permeability, or it could act as a ligand for certain metal-based drugs.

Precursor for Novel Heterocycles: The combination of the N-O bond and the sulfur atom at a specific distance (1,5-relationship between N and S) could enable novel intramolecular cyclization reactions. Under radical conditions or with transition metal catalysis, new sulfur-containing nitrogen-oxygen heterocycles could be synthesized. Such ring systems are underrepresented in chemical space and could possess unique biological activities. acs.org

Click Chemistry and Material Science: The hydroxylamine group is a partner in oxime ligation, a powerful click chemistry reaction. This compound could be used to functionalize surfaces or polymers. For example, it could be attached to a gold surface via the thioether group, presenting the hydroxylamine functionality for the subsequent immobilization of aldehydes or ketones present on biomolecules or other materials.

Pro-reagents in Chemical Biology: The thioether moiety is susceptible to oxidation. It is conceivable to design systems where this compound is inert until it encounters a specific oxidative environment, such as the reactive oxygen species (ROS) found in certain diseased cells. Oxidation of the thioether could trigger a subsequent reaction or release of the hydroxylamine functionality, creating a targeted chemical probe or therapeutic.

Q & A

Q. Key Factors for Yield Optimization :

- Steric Effects : Bulky substituents (e.g., methylsulfanyl) may slow alkylation, requiring elevated temperatures (60–80°C) .

- Solvent Choice : Polar solvents enhance nucleophilicity but may compete in side reactions.

- Purification : Hydrochloride salt formation improves crystallinity and purity .

How does the methylsulfanyl-propyl group influence the compound’s stability and reactivity compared to other O-substituted hydroxylamines?

Advanced Research Focus

Stability and reactivity are governed by electronic and steric effects of substituents:

- Stability : The methylsulfanyl (SMe) group is electron-donating, enhancing stability compared to electron-withdrawing groups (e.g., nitro in sulfonyl derivatives) .

- Example: Sulfonyl hydroxylamines with nitro groups exhibit reduced stability (half-life <24 hrs), while alkyl derivatives (e.g., trimethyl) remain stable for weeks .

- Reactivity : The SMe group may increase nucleophilicity at the hydroxylamine oxygen, facilitating reactions with electrophiles (e.g., carbonyl compounds).

Q. Methodological Guidance

- NMR Spectroscopy :

- ¹H-NMR : Peaks for methylsulfanyl (δ 2.1–2.3 ppm, singlet) and hydroxylamine protons (δ 5.5–6.0 ppm, broad). Adjacent CH₂ groups show splitting patterns .

- ¹³C-NMR : Methylsulfanyl carbon at δ 15–18 ppm; propyl chain carbons at δ 20–40 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ confirms molecular weight. Fragmentation patterns reveal loss of SMe or propyl groups .

- Derivatization for GC-MS : Use pentafluorobenzyl reagents to enhance volatility and detection limits (e.g., for trace analysis) .

What mechanistic role does the hydroxylamine group play in nucleophilic reactions?

Advanced Mechanistic Insight

The hydroxylamine group (-NH-O-) acts as a bifunctional nucleophile :

- Oxygen Nucleophilicity : Reacts with carbonyl compounds (e.g., aldehydes) to form oximes, critical in bioconjugation or drug synthesis .

- Nitrogen Nucleophilicity : Participates in Michael additions with α,β-unsaturated carbonyls (e.g., acrylates) .

- Redox Activity : Can oxidize to nitroxides or reduce to amines under catalytic hydrogenation .

Experimental Design Tip : Monitor reaction progress via in situ IR to track carbonyl disappearance (C=O stretch at ~1700 cm⁻¹) .

How does the methylsulfanyl-propyl substituent affect biological activity compared to aryl or alkyl analogs?

Q. Comparative Research Focus

- Lipophilicity : The SMe group increases logP (predicted logP ~1.2) compared to methoxy (logP ~0.5) or hydroxyl (logP ~-0.3), enhancing membrane permeability .

- Enzyme Inhibition : Bulky substituents (e.g., cyclobutylmethyl) may hinder binding to active sites, whereas linear chains (e.g., propyl) improve fit in hydrophobic pockets .

- Toxicity : Thioether groups (SMe) are metabolically stable but may generate reactive sulfoxides under oxidative conditions .

Q. Methodological Guidance

- Salt Formation : Convert the free base to a hydrochloride salt using HCl/Et₂O, improving crystallinity .

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for purification. Avoid basic conditions to prevent decomposition.

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.